molecular formula C21H18N2O3S B2476153 (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-28-0

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2476153
CAS No.: 476671-28-0
M. Wt: 378.45
InChI Key: TVCZDTKRNBAOHI-CXUHLZMHSA-N
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Description

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A notable application of compounds similar to (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is in corrosion inhibition. Studies reveal that derivatives of acrylonitrile, like 5-Substituted 1H-tetrazoles, are effective as corrosion inhibitors for mild steel in acidic environments. The tetrazole derivatives exhibit significant inhibition efficiency, which increases with concentration, and they primarily function as cathodic inhibitors. The adsorption of these compounds on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This property is crucial in materials science and engineering for enhancing the longevity and durability of metal components (Verma et al., 2016).

Antimicrobial and Antifungal Properties

Certain derivatives of acrylonitrile exhibit biological activity, such as antimicrobial and antifungal properties. Benzothiazole derivatives of acrylonitriles have been synthesized and shown activity against specific bacteria such as Staphylococcus aureus. Additionally, other derivatives have exhibited selectivity against certain strains of bacteria and fungi, indicating potential therapeutic or preservative applications (Youssef et al., 2006).

Anticancer Properties

Some acrylonitrile derivatives have been explored for their anticancer properties. Studies involving in vitro cytotoxicity testing on human cancer cell lines have identified specific acrylonitriles with promising anticancer activities. Structure-activity relationship (SAR) analysis highlights the importance of the substituent's positions on the acrylonitrile backbone, with some compounds being more potent than standard chemotherapy agents. This suggests potential applications in developing new anticancer drugs (Sa̧czewski et al., 2004).

Fluorescent Probes and Sensors

Certain acrylonitrile derivatives have been synthesized and found to function as fluorescent probes. These compounds can detect specific chemicals or ions, indicating applications in environmental monitoring, food safety, and medical diagnostics. For instance, a fluorescent probe based on acrylonitrile derivatives has been developed for the colorimetric detection of bisulfite in food samples, showcasing the practical applicability of these compounds in industry and research (Chen et al., 2019).

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-20-10-14(7-8-19(20)24)9-16(12-22)21-23-18(13-27-21)15-5-4-6-17(11-15)25-2/h4-11,13,24H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCZDTKRNBAOHI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.